molecular formula C17H18N6O4S B2729143 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide CAS No. 2034477-94-4

2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Cat. No. B2729143
CAS RN: 2034477-94-4
M. Wt: 402.43
InChI Key: VCMDNLSYSJYIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide is a chemical compound that is widely used in scientific research. It is a sulfamide derivative that has been shown to have potent biological activity, and it is used in a variety of research applications. In

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide, also known as 2-[4-({2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}sulfamoyl)phenoxy]acetamide.

Antimicrobial Activity

This compound has shown potential as an antimicrobial agent. The presence of the pyrazine and imidazole rings contributes to its ability to inhibit the growth of various bacteria and fungi. Research indicates that such compounds can disrupt microbial cell walls and interfere with essential enzymatic processes .

Antitumor Properties

The compound’s structure suggests it could be effective in cancer treatment. The imidazole ring is known for its role in inhibiting certain enzymes that are crucial for cancer cell proliferation. Studies have shown that similar compounds can induce apoptosis (programmed cell death) in tumor cells, making them promising candidates for chemotherapy .

Anti-inflammatory Effects

Compounds containing pyrazine and imidazole rings have been investigated for their anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This makes them potential candidates for treating inflammatory diseases such as arthritis.

Antiviral Applications

The compound’s ability to interfere with viral replication processes makes it a potential antiviral agent. Research has shown that pyrazine derivatives can inhibit the replication of viruses by targeting viral enzymes and proteins essential for their life cycle .

Antitubercular Activity

Research on similar compounds has shown promising results against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. The compound’s structure allows it to penetrate bacterial cell walls and inhibit essential metabolic processes, making it a potential candidate for new antitubercular drugs.

These applications highlight the compound’s versatility and potential in various fields of scientific research. If you have any specific area you’d like to delve deeper into, feel free to let me know!

Source 1 Source 2 Source 3 Source 4 : Source 5 : Source 6 : Source 7 : Source 8

properties

IUPAC Name

2-[4-[2-(2-pyrazin-2-ylimidazol-1-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6O4S/c18-16(24)12-27-13-1-3-14(4-2-13)28(25,26)22-8-10-23-9-7-21-17(23)15-11-19-5-6-20-15/h1-7,9,11,22H,8,10,12H2,(H2,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMDNLSYSJYIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)sulfamoyl)phenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.